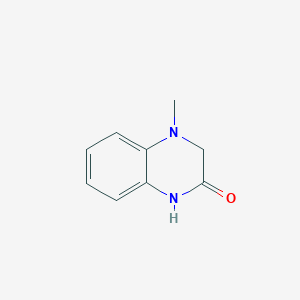

4-Methyl-3,4-dihydroquinoxalin-2(1H)-one

Descripción general

Descripción

4-Methyl-3,4-dihydroquinoxalin-2(1H)-one (CAS: 67074-63-9) is a bicyclic heterocyclic compound featuring a quinoxaline core with a methyl group at the N4 position. Its molecular formula is $ \text{C}{10}\text{H}{12}\text{N}_2\text{O} $, with a molar mass of 176.22 g/mol. Key physicochemical properties include moderate aqueous solubility and a log P value indicative of balanced lipophilicity, making it suitable for drug discovery pipelines .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method is the condensation of o-phenylenediamine with an appropriate α-keto acid or its derivative under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or acetic acid, often at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Análisis De Reacciones Químicas

Types of Reactions

4-Methyl-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives.

Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the carbonyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted quinoxalines, dihydroquinoxalines, and other heterocyclic derivatives, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Biological Activities

Antiviral Properties

One of the most notable applications of 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one is its antiviral activity. The compound has been studied for its efficacy against HIV-1. For instance, the derivative GW420867X, which contains the dihydroquinoxaline core, was administered to HIV-infected patients and demonstrated potent antiviral effects. It was well tolerated and showed significant inhibition of viral replication, making it a candidate for further clinical development .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of this compound. Compounds derived from this scaffold have been identified as effective antagonists of the bradykinin B1 receptor, which is involved in inflammatory responses. These compounds exhibited low nanomolar IC50 values, indicating strong potential for treating inflammatory diseases .

Case Studies

Several studies have documented the biological activities and therapeutic potentials of this compound:

These case studies illustrate the versatility of this compound as a scaffold for drug design, particularly in developing antiviral and anti-inflammatory agents.

Mecanismo De Acción

The mechanism of action of 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the carbonyl group and the aromatic ring allows it to form hydrogen bonds and π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparación Con Compuestos Similares

The structural and functional diversity of 3,4-dihydroquinoxalin-2(1H)-one derivatives allows for extensive comparisons. Below, we analyze key analogs based on antitumor activity, enzyme modulation, physicochemical properties, and synthetic accessibility.

Antitumor Activity and Tubulin Inhibition

Structural Analogs (Table 1):

- Key Findings: The 4-methyl derivative lacks direct antitumor data but shares a scaffold with 2a and 13d, which exhibit single-digit nanomolar GI₅₀ values comparable to clinical candidate CA-4 . 13d shows improved aqueous solubility (15.8 µg/mL) over 2a (10.2 µg/mL), likely due to optimized substituent bulk and polarity .

Soluble Guanylyl Cyclase (sGC) Activation

sGC Modulators (Table 2):

- Key Findings :

JNK3 Inhibition and Selectivity

- J46 (Lead Compound):

- Features a (Z)-3-(2-(naphthalen-1-yl)-2-oxoethylidene) group at N4.

- Exhibits IC₅₀ = 0.28 µM against JNK3, with >10-fold selectivity over JNK1/2 .

- The 4-methyl derivative’s simpler structure may reduce steric complementarity with JNK3’s hydrophobic pocket, necessitating further structural optimization .

Actividad Biológica

4-Methyl-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound belonging to the quinoxaline family, which has garnered attention due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a fused ring system that includes a quinoxaline structure. Its molecular formula is , and it features a methyl group at the 4-position of the dihydroquinoxaline ring. The compound's structural uniqueness contributes to its biological activity.

Antimicrobial Properties

Research indicates that derivatives of quinoxaline compounds exhibit significant antimicrobial activity. For instance, this compound has been studied for its potential against various bacterial strains. In vitro studies have demonstrated that this compound can inhibit the growth of certain pathogens by disrupting cellular processes, possibly through interference with nucleic acid synthesis or cell wall integrity .

Antitumor Activity

Quinoxaline derivatives are recognized for their antitumor properties. Studies have shown that this compound can induce apoptosis in cancer cells. The mechanism involves the activation of caspases and modulation of apoptotic pathways, leading to cell death in various cancer cell lines .

Neuroprotective Effects

Recent investigations have suggested that this compound may possess neuroprotective properties. In animal models of neurodegenerative diseases, this compound has been shown to reduce oxidative stress and inflammation within neural tissues. These effects are attributed to the compound's ability to scavenge free radicals and modulate inflammatory cytokines .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival.

- Induction of Apoptosis : By activating apoptotic pathways in cancer cells, it promotes programmed cell death.

- Antioxidant Activity : It scavenges reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Study on Antimicrobial Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various quinoxaline derivatives, including this compound. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli .

Study on Antitumor Effects

A recent publication highlighted the antitumor effects of this compound on human breast cancer cell lines. The compound was found to reduce cell proliferation by over 70% at a concentration of 20 µM after 48 hours of treatment. Mechanistic studies revealed that it induced apoptosis through the mitochondrial pathway .

Data Summary

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-methyl-3,4-dihydroquinoxalin-2(1H)-one, and how do reaction conditions influence yield?

- Methodology :

- Copper-catalyzed alkynylation : React 3,4-dihydroquinoxalin-2(1H)-one derivatives with terminal alkynes under aerobic conditions using CuI as a catalyst and KCO as a base in DMSO at 80°C. Yields range from 33% to 65% depending on substituents (e.g., aryl vs. alkyl alkynes) .

- Hydrazine-mediated rearrangements : React 3-arylacylidene derivatives with hydrazine hydrate to form benzimidazole or pyrazole derivatives. Critical parameters include solvent (ethanol/water) and reaction time (24–48 hours) .

- Carbon atom insertion : Use N-heterocyclic carbenes (NHCs) and carbon monoxide to expand quinoxaline rings. Reaction optimization requires precise temperature control (e.g., 60°C in THF) and inert atmospheres .

- Key Data :

| Reaction Type | Catalyst/Reagent | Yield Range | Key Reference |

|---|---|---|---|

| Alkynylation | CuI/KCO | 33–65% | |

| Hydrazine | Hydrazine hydrate | 50–70% |

Q. How is this compound characterized structurally?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR data confirm regiochemistry. For example, the methyl group at position 4 appears as a singlet at δ 3.2–3.5 ppm in CDCl .

- HRMS : High-resolution mass spectrometry validates molecular formulas (e.g., CHNO with [M+H] at 225.1022) .

- IR Spectroscopy : Stretching vibrations for carbonyl (C=O) groups appear at 1680–1720 cm .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved for dihydroquinoxalinone derivatives?

- Strategies :

- Solvent Effects : Compare NMR spectra in polar (DMSO-d) vs. nonpolar (CDCl) solvents. For example, hydrogen bonding in DMSO-d downfield-shifts NH protons .

- Dynamic NMR : Use variable-temperature NMR to detect conformational equilibria (e.g., keto-enol tautomerism) .

- X-ray Crystallography : Resolve ambiguities by determining crystal structures. For instance, X-ray data confirmed the Z-configuration of styryl-substituted derivatives .

Q. What strategies optimize regioselectivity in copper-catalyzed alkynylation reactions of dihydroquinoxalinones?

- Approaches :

- Substituent Effects : Electron-withdrawing groups (e.g., -NO) on aryl alkynes enhance reactivity at position 3 of the dihydroquinoxalinone core .

- Catalyst Tuning : Replace CuI with Cu(OAc) to favor alkyne insertion over side reactions.

- Additives : Use tetrabutylammonium iodide (TBAI) to stabilize intermediates and improve yields (e.g., from 33% to 50% for bulky alkynes) .

Q. How are dihydroquinoxalinones applied in medicinal chemistry, particularly in antitubercular drug discovery?

- Case Study :

- Derivative Synthesis : Introduce hydrazinylmethoxy groups at position 4 to enhance bioavailability. For example, 4-{4-[(hydrazinylmethoxy)methyl]phenyl} derivatives showed MIC values of 2–8 µg/mL against Mycobacterium tuberculosis .

- Mechanistic Insights : Evaluate inhibition of mycobacterial enzymes (e.g., enoyl-ACP reductase) via molecular docking and enzymatic assays .

Q. What are the challenges in scaling up dihydroquinoxalinone synthesis for preclinical studies?

- Critical Factors :

- Purification : Column chromatography is often required due to byproducts (e.g., dimerization during alkynylation). Switch to recrystallization for scalability .

- Solvent Selection : Replace DMSO with ethanol/water mixtures to reduce toxicity and improve green chemistry metrics .

- Yield Consistency : Monitor reaction progress via TLC or in-line IR to prevent over-oxidation of intermediates .

Q. Methodological Tables

Table 1. Comparative Yields for Copper-Catalyzed Alkynylation

| Substituent on Alkyne | Product | Yield (%) | Reference |

|---|---|---|---|

| 4-Chlorophenyl | 3ad | 61 | |

| 3-Fluorophenyl | 3ae | 60 | |

| Thiophen-2-yl | 4c | 53 |

Table 2. Biological Activity of Key Derivatives

| Derivative | Biological Target | Activity (IC) | Reference |

|---|---|---|---|

| Hydrazinylmethoxy-Phenyl | M. tuberculosis | 2.1 µg/mL | |

| Styryl-Substituted | Anticancer (HeLa cells) | 12.5 µM |

Propiedades

IUPAC Name |

4-methyl-1,3-dihydroquinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-11-6-9(12)10-7-4-2-3-5-8(7)11/h2-5H,6H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRTXKMRWMTUZDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)NC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10513474 | |

| Record name | 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10513474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67074-63-9 | |

| Record name | 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10513474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.